Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate
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Overview
Description
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes a chlorophenoxy group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate typically involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of ethyl acetoacetate, followed by cyclization and esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of ethyl 2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic natural substrates, leading to the inhibition or activation of enzymatic pathways. This compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Lacks the hydroxy group and has different reactivity and applications.
Ethyl 2-(4-bromophenoxy)-3-hydroxybut-2-enoate: Contains a bromine atom instead of chlorine, which can alter its chemical properties and biological activities.
Ethyl 2-(4-methylphenoxy)-3-hydroxybut-2-enoate: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.
Properties
CAS No. |
821783-48-6 |
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Molecular Formula |
C12H13ClO4 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,14H,3H2,1-2H3 |
InChI Key |
IHYILNQRUZWCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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